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molecular formula C12H14O2 B1608262 Cyclopropyl 4-ethoxyphenyl ketone CAS No. 75343-44-1

Cyclopropyl 4-ethoxyphenyl ketone

Cat. No. B1608262
M. Wt: 190.24 g/mol
InChI Key: GLZVGOOXNYUJMW-UHFFFAOYSA-N
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Patent
US04808762

Procedure details

Under an argon atmosphere a stirred suspension of 36.7 grams (0.275 mole) of aluminum chloride in 225 mL of carbon disulfide was cooled to 0° C., and 22.7 mL (0.25 mole) of cyclopropanecarboxylic acid chloride was added dropwise during a 15 minute period. During the addition and for 30 minutes after its completion the reaction mixture temperature was maintained at 0°-15° C. Then 34.8 mL of ethoxybenzene was added dropwise during a one hour period. The reaction mixture temperature was maintained at 5°-10° C. during this addition. Upon completion of addition, the reaction mixture was allowed to warm to ambient temperature as it stirred for one hour. Petroleum ether, 250 mL, was added to the reaction mixture, and the suspension was stirred for ten minutes. The solid was collected by filtration and washed with petroleum ether. The solid was returned to the reaction vessel and, with stirring, was cooled to 0°-10° C. while 50 mL of water was added dropwise during a 30 minute period. Upon completion of addition, the mixture was stirred until the evolution of hydrogen chloride ceased. An additional 250 mL of water was then added, and the mixture was stirred at ambient temperature for 30 minutes. It was then warmed to 80° C. where it stirred for an additional 30 minutes. The mixture was cooled, and a solid was collected by filtration. The solid was dissolved in methylene chloride, and the solution was dried with sodium sulfate. The mixture was filtered, and the filtrate was concentrated under reduced pressure to a residual solid. The solid was recrystallized from heptane, yielding, in two crops, 44.0 grams of cyclopropyl (4-ethoxyphenyl) ketone, m.p. 67°-70° C. The nmr spectrum was consistent with the proposed structure.
Quantity
36.7 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
Quantity
22.7 mL
Type
reactant
Reaction Step Two
Quantity
34.8 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[CH:5]1([C:8](Cl)=[O:9])[CH2:7][CH2:6]1.[CH2:11]([O:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[CH3:12]>C(=S)=S>[CH2:11]([O:13][C:14]1[CH:19]=[CH:18][C:17]([C:8]([CH:5]2[CH2:7][CH2:6]2)=[O:9])=[CH:16][CH:15]=1)[CH3:12] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
36.7 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
225 mL
Type
solvent
Smiles
C(=S)=S
Step Two
Name
Quantity
22.7 mL
Type
reactant
Smiles
C1(CC1)C(=O)Cl
Step Three
Name
Quantity
34.8 mL
Type
reactant
Smiles
C(C)OC1=CC=CC=C1
Step Four
Name
Petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
During the addition
TEMPERATURE
Type
TEMPERATURE
Details
for 30 minutes after its completion the reaction mixture temperature was maintained at 0°-15° C
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture temperature was maintained at 5°-10° C. during this addition
ADDITION
Type
ADDITION
Details
Upon completion of addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature as it
STIRRING
Type
STIRRING
Details
the suspension was stirred for ten minutes
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with petroleum ether
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0°-10° C. while 50 mL of water
ADDITION
Type
ADDITION
Details
was added dropwise during a 30 minute period
Duration
30 min
ADDITION
Type
ADDITION
Details
Upon completion of addition
STIRRING
Type
STIRRING
Details
the mixture was stirred until the evolution of hydrogen chloride
ADDITION
Type
ADDITION
Details
An additional 250 mL of water was then added
STIRRING
Type
STIRRING
Details
the mixture was stirred at ambient temperature for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
It was then warmed to 80° C. where it
STIRRING
Type
STIRRING
Details
stirred for an additional 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
a solid was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution was dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure to a residual solid
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from heptane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC1=CC=C(C=C1)C(=O)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 44 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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